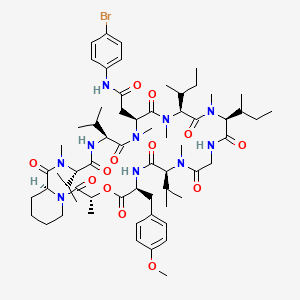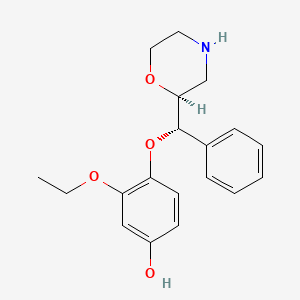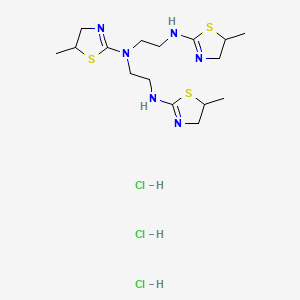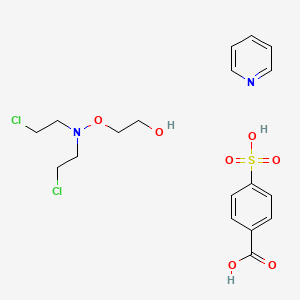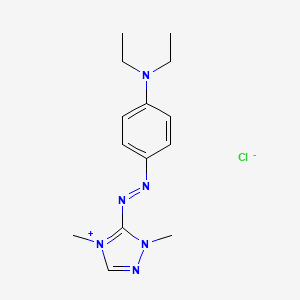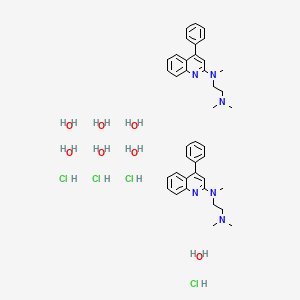
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride is a complex organic compound with a unique structure that includes a quinoline ring substituted with a phenyl group and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine typically involves multiple steps, starting with the formation of the quinoline ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the ethane-1,2-diamine moiety, which is achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’-trimethyl-N’-piperidin-4-yl-ethane-1,2-diamine
- N,N-dimethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
Uniqueness
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethane-1,2-diamine moiety. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
97633-87-9 |
|---|---|
Formule moléculaire |
C40H64Cl4N6O7 |
Poids moléculaire |
882.8 g/mol |
Nom IUPAC |
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride |
InChI |
InChI=1S/2C20H23N3.4ClH.7H2O/c2*1-22(2)13-14-23(3)20-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)21-20;;;;;;;;;;;/h2*4-12,15H,13-14H2,1-3H3;4*1H;7*1H2 |
Clé InChI |
SWSDXNUJVNFAAR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.O.O.O.O.O.O.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



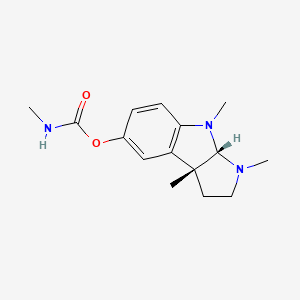
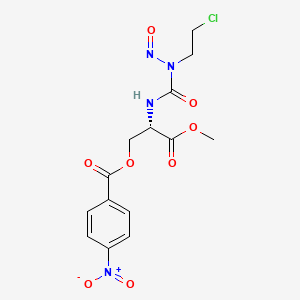
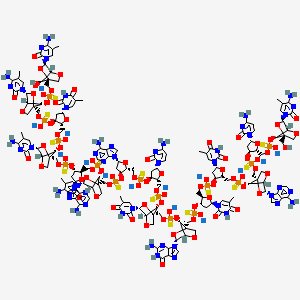
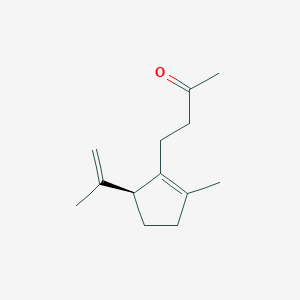
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)


